4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
CAS No.: 872995-84-1
Cat. No.: VC5889217
Molecular Formula: C23H21N7O5S
Molecular Weight: 507.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872995-84-1 |
|---|---|
| Molecular Formula | C23H21N7O5S |
| Molecular Weight | 507.53 |
| IUPAC Name | 4-methoxy-N-[2-[6-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C23H21N7O5S/c1-35-18-8-2-15(3-9-18)23(32)24-13-12-20-27-26-19-10-11-22(28-29(19)20)36-14-21(31)25-16-4-6-17(7-5-16)30(33)34/h2-11H,12-14H2,1H3,(H,24,32)(H,25,31) |
| Standard InChI Key | FECGQFDSBFFOKF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Structural Characterization and Molecular Properties
The compound features a triazolo[4,3-b]pyridazine core fused with a pyridazine ring, substituted at position 3 with a 2-(ethylthio) group. This thioether linkage connects to a 2-((4-nitrophenyl)amino)-2-oxoethyl moiety, while the benzamide group at the N-terminus includes a 4-methoxy substituent .
Molecular Formula and Weight
Key Functional Groups and Their Roles
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Triazolo-pyridazine core: Imparts rigidity and potential for π-π stacking interactions, common in kinase inhibitors .
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4-Methoxybenzamide: Enhances lipophilicity and may modulate target binding affinity .
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4-Nitrophenyl group: Introduces electron-withdrawing effects, potentially influencing redox activity or serving as a prodrug substrate.
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Thioether bridge: Improves metabolic stability compared to ether or amine linkages .
Synthesis and Chemical Reactivity
While no direct synthesis protocol exists for this compound, analogous triazolo-pyridazine derivatives are synthesized via multi-step routes involving cyclocondensation, nucleophilic substitution, and amide coupling .
Proposed Synthetic Pathway
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Thioether introduction:
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Nucleophilic substitution at C-6 using 2-mercaptoacetamide derivatives.
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Benzamide coupling:
Challenges in Synthesis
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Steric hindrance at the triazolo-pyridazine C-3 position may reduce yields during ethylthio group installation .
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Nitro group reduction during catalytic hydrogenation requires careful control to avoid over-reduction to an amine.
Physicochemical and Pharmacokinetic Profiling
Calculated Properties
| Property | Value | Method/Software |
|---|---|---|
| LogP (lipophilicity) | 2.8 ± 0.3 | ChemAxon |
| Water solubility | 12 µg/mL (pH 7.4) | ALOGPS |
| Polar surface area (PSA) | 145 Ų | Molinspiration |
ADME Predictions
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Absorption: Moderate intestinal absorption (Caco-2 permeability: 8 × 10 cm/s) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation of the methoxy group .
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Excretion: Primarily renal (94% predicted).
Comparative Analysis with Analogous Compounds
| Compound | Target | IC/MIC | Reference |
|---|---|---|---|
| 3-Nitro isomer (CAS 872995-83-0) | CDK2/cyclin E | 34 nM | |
| Pyrimidine analog (VCID: VC18898075) | C. albicans chitinase | 1.2 µM | |
| 4-Ethoxybenzamide derivative | DNA gyrase | 4 µg/mL |
Future Research Directions
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